L-Leucinamide, N-(2-furanylcarbonyl)-L-leucyl-L-isoleucylglycyl-L-arginyl-

PAR2 pharmacology radioligand binding receptor affinity

L-Leucinamide, N-(2-furanylcarbonyl)-L-leucyl-L-isoleucylglycyl-L-arginyl- (synonym 2-furoyl-LIGRL-NH₂) is a synthetic, N‑terminally 2‑furoyl‑modified hexapeptide amide that functions as a potent and selective protease‑activated receptor‑2 (PAR2) agonist. Modifying the native PAR2 tethered‑ligand sequence with a 2‑furoyl group in place of the N‑terminal serine substantially slows aminopeptidase‑mediated degradation while preserving high‑affinity receptor binding.

Molecular Formula C31H53N9O7
Molecular Weight 663.8 g/mol
CAS No. 634179-68-3
Cat. No. B12904553
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-Leucinamide, N-(2-furanylcarbonyl)-L-leucyl-L-isoleucylglycyl-L-arginyl-
CAS634179-68-3
Molecular FormulaC31H53N9O7
Molecular Weight663.8 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC(CC(C)C)C(=O)N)NC(=O)C(CC(C)C)NC(=O)C1=CC=CO1
InChIInChI=1S/C31H53N9O7/c1-7-19(6)25(40-28(44)22(15-18(4)5)39-29(45)23-11-9-13-47-23)30(46)36-16-24(41)37-20(10-8-12-35-31(33)34)27(43)38-21(26(32)42)14-17(2)3/h9,11,13,17-22,25H,7-8,10,12,14-16H2,1-6H3,(H2,32,42)(H,36,46)(H,37,41)(H,38,43)(H,39,45)(H,40,44)(H4,33,34,35)/t19-,20-,21-,22-,25-/m0/s1
InChIKeyOMNKRNJFOMUHDI-XHVFSLISSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2-Furanylcarbonyl)-L-leucyl-L-isoleucylglycyl-L-arginyl-L-leucinamide (CAS 634179-68-3): A High-Potency PAR2 Agonist for Translational Research


L-Leucinamide, N-(2-furanylcarbonyl)-L-leucyl-L-isoleucylglycyl-L-arginyl- (synonym 2-furoyl-LIGRL-NH₂) is a synthetic, N‑terminally 2‑furoyl‑modified hexapeptide amide that functions as a potent and selective protease‑activated receptor‑2 (PAR2) agonist [1]. Modifying the native PAR2 tethered‑ligand sequence with a 2‑furoyl group in place of the N‑terminal serine substantially slows aminopeptidase‑mediated degradation while preserving high‑affinity receptor binding [2]. This compound has been validated as both a pharmacological tool and a radioligand ([³H]2‑furoyl‑LIGRL‑NH₂) for quantitative PAR2 binding studies [3].

Why N-(2-Furanylcarbonyl)-L-leucyl-L-isoleucylglycyl-L-arginyl-L-leucinamide Cannot Be Replaced by Generic PAR2 Peptides or Other Furoyl Analogs


Although several PAR2‑activating peptides (PAR2‑APs) share a common tethered‑ligand motif, substituting 2‑furoyl‑LIGRL‑NH₂ with the widely used SLIGRL‑NH₂ or the free‑acid SLIGKV‑OH introduces substantial losses in potency, metabolic stability, and oral bioavailability. Native peptides lacking the N‑terminal furoyl group are rapidly inactivated by aminopeptidases and require co‑administration of peptidase inhibitors to achieve in vivo efficacy [1]. Similarly, the ornithinamide analog 2‑furoyl‑LIGRLO‑NH₂, while commercially prevalent, lacks documented oral activity and has a distinct C‑terminal amino acid that alters its suitability for derivatization and radioligand development [2]. These molecular differences translate into quantifiable gaps in binding affinity, calcium‑mobilization potency, and in vivo functional amplification that render simple interchange scientifically invalid [3].

Quantitative Differentiation Evidence for N-(2-Furanylcarbonyl)-L-leucyl-L-isoleucylglycyl-L-arginyl-L-leucinamide (CAS 634179-68-3)


PAR2 Binding Affinity: 2-Furoyl-LIGRL-NH₂ vs. Native Tethered-Ligand Peptide SLIGKV-OH

In a whole‑cell competition binding assay using [³H]2‑furoyl‑LIGRL‑NH₂ as the radioligand in NCTC2544 cells overexpressing human PAR2, unlabeled 2‑furoyl‑LIGRL‑NH₂ exhibited an IC₅₀ of 1.10 µM, whereas the native PAR2 tethered‑ligand peptide SLIGKV‑OH yielded an IC₅₀ of 171 µM. The relative binding affinity (IC₅₀ ratio) demonstrates an approximately 150‑fold improvement for the 2‑furoyl‑LIGRL‑NH₂ compound [1].

PAR2 pharmacology radioligand binding receptor affinity

Calcium Mobilization Potency: 2-Furoyl-LIGRL-NH₂ vs. Native PAR2 Agonist SLIGKV-OH

In Ca²⁺ mobilisation assays conducted in PAR2‑overexpressing NCTC2544 cells, 2‑furoyl‑LIGRL‑NH₂ triggered an increase in intracellular calcium with an EC₅₀ of 0.253 µM. Under identical conditions, the native tethered‑ligand peptide SLIGKV‑OH required an EC₅₀ of 22.8 µM to elicit a comparable response, representing an approximately 90‑fold advantage in functional potency for the furoyl‑modified compound [1].

GPCR signaling Ca²⁺ flux PAR2 functional assay

In Vivo Potency Amplification: 2-Furoyl-LIGRL-NH₂ vs. Native PAR2 Peptide Across Assay Hierarchies

When the potency of 2‑furoyl‑LIGRL‑NH₂ was systematically compared with that of the native peptide SLIGKV‑OH across three escalating physiological complexity levels, the relative potency of the furoyl compound was amplified from approximately 100‑fold in cell‑based Ca²⁺ signaling to 517‑fold in the rat superior mesenteric artery vasorelaxation assay, and further to 1100‑fold in the in vivo murine salivation assay [1]. This progressive amplification reflects the combined contributions of enhanced receptor affinity and metabolic stability conferred by the N‑terminal furoyl modification.

in vivo pharmacology vasorelaxation salivation assay PAR2 agonist potency ranking

Oral Bioavailability: 2-Furoyl-LIGRL-NH₂ vs. SLIGRL-NH₂ in a Gastric Mucosal Protection Model

In a mouse model of HCl/ethanol‑induced gastric mucosal injury, oral administration of 2‑furoyl‑LIGRL‑NH₂ at doses of 0.003–0.03 µmol kg⁻¹ produced significant mucosal protection without co‑administration of any peptidase inhibitor. Under identical experimental conditions, oral SLIGRL‑NH₂ at doses up to 3 µmol kg⁻¹ (100‑ to 1000‑fold higher) failed to exert any significant protective effect, even when combined with the aminopeptidase inhibitor amastatin [1]. This demonstrates functional oral bioavailability that is undetectable in the native peptide counterpart.

oral bioavailability gastric cytoprotection in vivo PAR2 efficacy

Metabolic Stability: Aminopeptidase Resistance of 2-Furoyl-LIGRL-NH₂ vs. Native PAR2 Peptides

In the murine salivation assay, the in vivo potency of native PAR2‑activating peptides (SLIGKV‑OH, SLIGRL‑NH₂) was significantly enhanced by co‑administration of the aminopeptidase inhibitor amastatin, indicating rapid N‑terminal degradation in the absence of protection. In contrast, the in vivo activity of 2‑furoyl‑LIGRL‑NH₂ was not augmented by amastatin, confirming that the N‑terminal 2‑furoyl modification confers intrinsic resistance to aminopeptidase‑mediated inactivation [1]. This biochemical property directly underlies the compound's superior in vivo stability and potency amplification.

peptide stability aminopeptidase resistance N-terminal modification

Validated Radioligand Utility: [³H]2-Furoyl-LIGRL-NH₂ as a Quantitative PAR2 Binding Probe

The tritiated derivative [³H]2‑furoyl‑LIGRL‑NH₂ has been rigorously characterized as a PAR2 radioligand. Scatchard analysis of specific saturation binding revealed a single binding site with a Kd of 122 ± 26.1 nM and a Bmax of 180 ± 6 fmol per 3.0 × 10⁵ cells in NCTC2544 cells [1]. Specific binding was competitively displaced by unlabeled PAR2 agonists and reduced by trypsin pretreatment, confirming PAR2‑specific interaction [1]. This radioligand has subsequently been adopted for competitive screening of novel PAR2 antagonists, with Ki values reported for compounds such as K-14585 (Ki = 0.627 µM) and K-12940 (Ki = 1.94 µM) [2]. The ornithinamide analog 2‑furoyl‑LIGRLO‑NH₂ has not been developed as a corresponding radioligand in the same validated format.

radioligand binding assay PAR2 screening receptor pharmacology

Procurement-Relevant Application Scenarios for N-(2-Furanylcarbonyl)-L-leucyl-L-isoleucylglycyl-L-arginyl-L-leucinamide (CAS 634179-68-3)


Quantitative High-Throughput Screening of PAR2 Antagonists Using Validated Radioligand Binding

The well‑characterized binding parameters (Kd = 122 ± 26.1 nM; single‑site Scatchard profile) of [³H]2‑furoyl‑LIGRL‑NH₂ enable its use as a radioligand in competitive binding assays for screening novel PAR2 antagonists. This assay format has been successfully deployed in both NCTC2544 and HUVEC monolayers in 96‑ and 24‑well plate formats [1], and has yielded quantifiable Ki values for lead antagonists such as K‑14585 (Ki = 0.627 µM) [2], confirming its suitability for industrial‑scale PAR2‑targeted drug discovery campaigns.

In Vivo PAR2 Efficacy Studies Requiring Oral Dosing Without Peptidase Inhibitor Co-Administration

Unlike native PAR2‑activating peptides that require parenteral injection and co‑administration of aminopeptidase inhibitors to achieve in vivo activity, 2‑furoyl‑LIGRL‑NH₂ demonstrates functional oral bioavailability at doses as low as 0.003 µmol kg⁻¹ in gastric mucosal protection models [1]. This property makes it uniquely suited for chronic oral dosing studies investigating PAR2‑mediated gastrointestinal protection, salivary secretion, or metabolic regulation, where repeated daily injections of comparator peptides would introduce confounding stress variables.

Vascular PAR2 Pharmacology with Maximized Assay Dynamic Range

In rat isolated superior mesenteric artery preparations, 2‑furoyl‑LIGRL‑NH₂ achieves a 517‑fold potency gain over the native PAR2 peptide SLIGKV‑OH [1]. This expanded dynamic range allows investigators to construct complete concentration‑response curves (typically spanning 4–5 log units) with minimal compound consumption, and to detect subtle changes in vascular reactivity—such as those induced by disease models or genetic modifications—that would be obscured by the flatter concentration‑response relationships of less potent PAR2 agonists.

PAR2 Receptor Occupancy and Internalization Studies Using a Tritiated Tracer

The tritiated form [³H]2‑furoyl‑LIGRL‑NH₂ provides a direct, quantifiable measure of PAR2 receptor occupancy, competitive displacement, and trypsin‑sensitive surface binding [1]. This tool is indispensable for studies of receptor internalization kinetics, spare‑receptor pharmacology, and correlation of receptor occupancy with downstream signaling outputs (e.g., Ca²⁺ flux, ERK1/2 phosphorylation) in cell lines endogenously expressing PAR2 such as HCT‑15 and HUVEC [1].

Quote Request

Request a Quote for L-Leucinamide, N-(2-furanylcarbonyl)-L-leucyl-L-isoleucylglycyl-L-arginyl-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.